
1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the benzodioxin family, which is known for its diverse biological activities and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride (LiH) and N,N-dimethylformamide (DMF) as the reaction medium .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl or aralkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted benzodioxin derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent for diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features.
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine: Known for its α1A-adrenergic selective antagonist properties.
3,4-Ethylenedioxy-N-methylamphetamine: Another structurally related compound with different biological activities.
Uniqueness
1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- stands out due to its specific substitution pattern and the resulting unique chemical and biological properties. Its potential therapeutic applications, particularly in treating diseases like Alzheimer’s, highlight its significance in scientific research .
Eigenschaften
CAS-Nummer |
1269534-67-9 |
|---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C14H21NO3/c1-10(2)18-14(9-15-3)11-4-5-12-13(8-11)17-7-6-16-12/h4-5,8,10,14-15H,6-7,9H2,1-3H3 |
InChI-Schlüssel |
YSMUGLRICXQJMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(CNC)C1=CC2=C(C=C1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


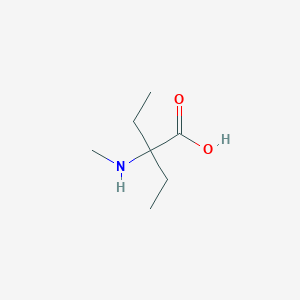
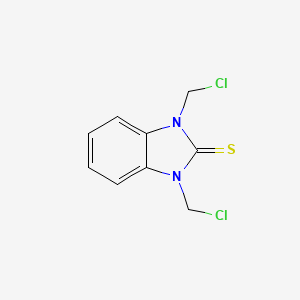
![endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene](/img/structure/B15095702.png)
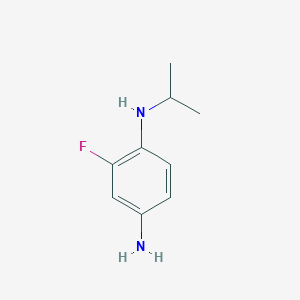


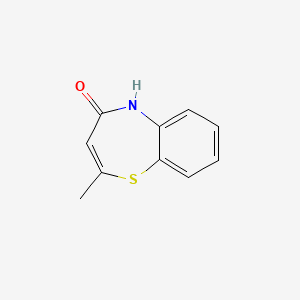
![Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester](/img/structure/B15095722.png)
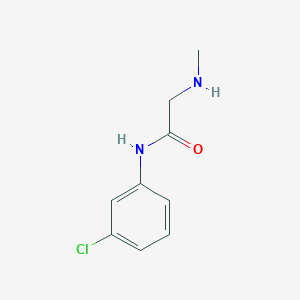
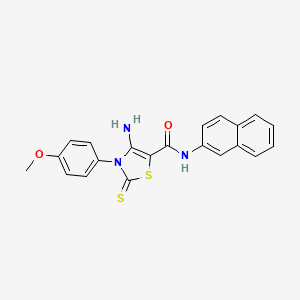
![2-([(4-Chlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095736.png)


![Potassium;2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonate](/img/structure/B15095754.png)
